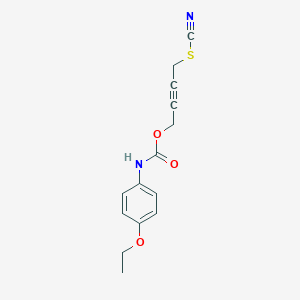
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester, commonly known as ETC-NO2, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-NO2 is a synthetic molecule that can be used as a tool to study biological processes, specifically those involving the nitric oxide (NO) signaling pathway.
Wirkmechanismus
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 works by releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, which allows for the study of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester-dependent signaling pathways. N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester is a signaling molecule that plays a vital role in many physiological processes, including vasodilation, neurotransmission, and immune function. By releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes.
Biochemische Und Physiologische Effekte
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been shown to have several biochemical and physiological effects. One of the primary effects of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is the activation of the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. This activation leads to the production of cGMP, which plays a critical role in vasodilation and neurotransmission. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in lab experiments is its ability to release N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner. This allows researchers to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes without the need for exogenous N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester donors. However, one of the limitations of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is its short half-life, which can make it challenging to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in scientific research. One potential application is the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have potential in the treatment of cardiovascular disease and cancer. Additionally, researchers are exploring the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the development of new drug therapies that target the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway.
Conclusion:
In conclusion, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used as a tool to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes, including protein function, cellular signaling, inflammation, and oxidative stress. Despite its limitations, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has several advantages that make it an attractive tool for researchers studying the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. With continued research, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has the potential to be a valuable tool in the development of new drug therapies and the treatment of various diseases.
Synthesemethoden
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is synthesized through a multi-step process that involves the reaction of p-ethoxyaniline with chloroacetyl chloride, followed by the reaction with thiourea and propargyl bromide. The final product is purified through column chromatography to obtain ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in its pure form.
Wissenschaftliche Forschungsanwendungen
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been used in various scientific research studies to investigate the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in different biological processes. One of the primary applications of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on protein function and signaling pathways. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is also used to explore the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in cellular signaling, inflammation, and oxidative stress.
Eigenschaften
CAS-Nummer |
14225-21-9 |
|---|---|
Produktname |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
ADIPIHXKOGFBPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Andere CAS-Nummern |
14225-21-9 |
Synonyme |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



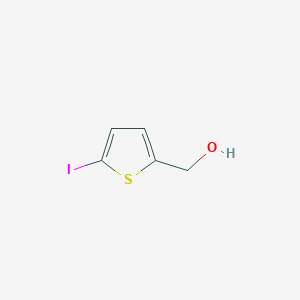
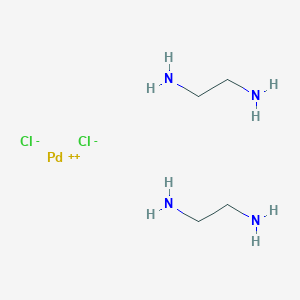
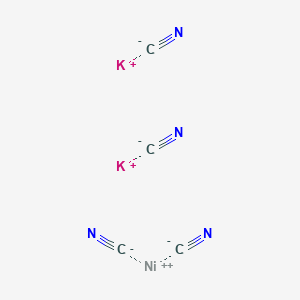
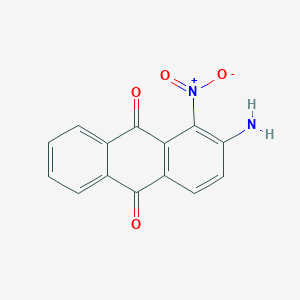
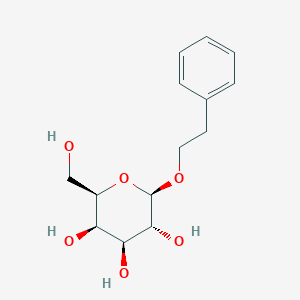
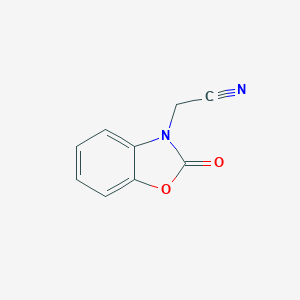
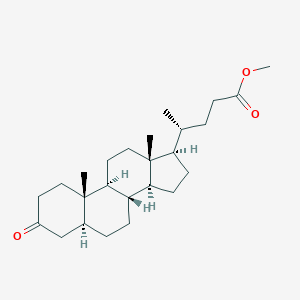
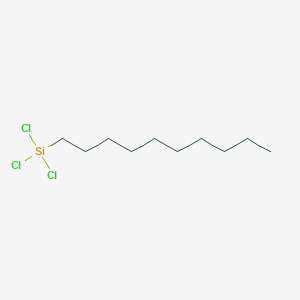
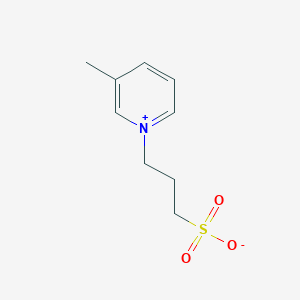
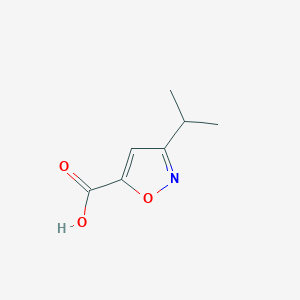
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
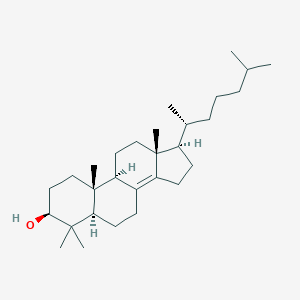
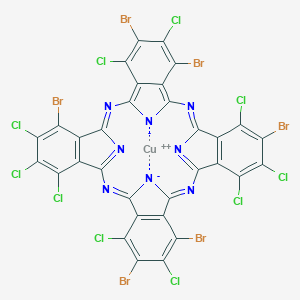
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)